molecular formula C10H10N2O B097091 3-Ethyl-1-oxidoquinoxalin-1-ium CAS No. 16154-83-9

3-Ethyl-1-oxidoquinoxalin-1-ium

Cat. No.: B097091
CAS No.: 16154-83-9
M. Wt: 174.2 g/mol
InChI Key: OWWYRFQLKQAGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1-oxidoquinoxalin-1-ium is a quinoxaline derivative characterized by an ethyl substituent at position 3 and an N-oxide group at position 1. Quinoxalines are bicyclic heteroaromatic systems with two nitrogen atoms in a 1,4-diazine configuration. For example, 1-Ethyl-3-methylquinoxalin-2(1H)-one (C₁₂H₁₂N₂O, MW 200.24 g/mol) shares a similar ethyl substitution pattern and demonstrates planar quinoxaline rings stabilized by hydrogen bonds and π-π interactions . The N-oxide group in the target compound may further influence reactivity, solubility, and applications in coordination chemistry or pharmaceuticals.

Properties

CAS No.

16154-83-9

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

IUPAC Name

3-ethyl-1-oxidoquinoxalin-1-ium

InChI

InChI=1S/C10H10N2O/c1-2-8-7-12(13)10-6-4-3-5-9(10)11-8/h3-7H,2H2,1H3

InChI Key

OWWYRFQLKQAGAE-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2[N+](=C1)[O-]

Canonical SMILES

CCC1=NC2=CC=CC=C2[N+](=C1)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-oxidoquinoxalin-1-ium typically involves the oxidation of 3-ethylquinoxaline. One common method is the use of hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) as oxidizing agents. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction conditions need to be carefully controlled to avoid over-oxidation or decomposition of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of recyclable catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-oxidoquinoxalin-1-ium undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoxaline di-N-oxides.

    Reduction: Reduction reactions can convert the oxide group back to the parent quinoxaline.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, MCPBA, and other peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

3-Ethyl-1-oxidoquinoxalin-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-oxidoquinoxalin-1-ium involves its interaction with various molecular targets. The oxide group can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it a potential candidate for anticancer therapies. Additionally, the compound can inhibit specific enzymes and signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications
3-Ethyl-1-oxidoquinoxalin-1-ium C₁₀H₁₀N₂O⁺ 174.21 (theoretical) Ethyl (C3), N-oxide (N1) Hypothesized applications in catalysis or medicinal chemistry (inferred)
3-Methyl-1H-quinoxalin-2-one C₉H₈N₂O 160.17 Methyl (C3), ketone (C2) Intermediate in triazoloquinoxaline synthesis; NMR and IR data available
1-Ethyl-3-methylquinoxalin-2(1H)-one C₁₂H₁₂N₂O 200.24 Ethyl (N1), methyl (C3), ketone (C2) Antimicrobial activity; crystal structure with C–H···O hydrogen bonds
2,3-Diphenylquinoxalin-1-ium chloride C₂₀H₁₅N₂⁺Cl⁻ 334.80 Phenyl (C2, C3) Metal coordination, dye chemistry
3-[2-(3-Methyl-2-oxoquinoxalin-1-yl)ethyl]oxazolidin-2-one C₁₄H₁₃N₃O₃ 283.28 Oxazolidinone, ethyl linker, methyl (C3) Antibacterial/antitumor potential; π-π stacking in crystal

Detailed Research Findings

Structural and Electronic Properties

  • The N-oxide group in the target compound likely enhances polarity and hydrogen-bond acceptor capacity compared to ketones or neutral N atoms .
  • Crystal Packing: Compounds like 1-Ethyl-3-methylquinoxalin-2(1H)-one exhibit intermolecular C–H···O hydrogen bonds and π-π interactions (centroid distances: 3.446–3.815 Å), critical for stabilizing crystal lattices . The N-oxide in this compound may strengthen such interactions due to its higher electronegativity.

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